

Application Note: Efficient N-Formylation of 4-(Hydroxymethyl)piperidine

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Compound of Interest

Compound Name: 4-(Hydroxymethyl)piperidine-1-carbaldehyde

Cat. No.: B1322235

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Abstract

This application note provides a detailed experimental protocol for the N-formylation of 4-(hydroxymethyl)piperidine to synthesize (4-(hydroxymethyl)piperidin-1-yl)methanone. The featured method utilizes a highly efficient and rapid reaction employing a combination of formic acid and acetic anhydride, which generates the potent formylating agent, acetic formic anhydride, in situ. This process is characterized by high yields, mild reaction conditions, and simple work-up procedures, making it a robust and scalable method for the synthesis of this valuable intermediate in pharmaceutical and medicinal chemistry.

Introduction

N-formylated piperidine derivatives are crucial building blocks in the synthesis of a wide range of biologically active molecules and pharmaceutical compounds. The formyl group can serve as a protecting group for the piperidine nitrogen, or as a precursor for further chemical transformations. Specifically, (4-(hydroxymethyl)piperidin-1-yl)methanone is a key intermediate due to its bifunctional nature, possessing both a formylated nitrogen and a primary alcohol. The method described herein, utilizing an in situ generated acetic formic anhydride, offers a significant advantage over other formylation techniques due to its high reactivity, selectivity, and excellent yields, often approaching quantitative conversion.^{[1][2]} The reaction proceeds

chemoselectively, formylating the secondary amine without affecting the primary hydroxyl group.

Reaction Scheme

Caption: General reaction scheme for the N-formylation of 4-(hydroxymethyl)piperidine.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the N-formylation of 4-(hydroxymethyl)piperidine using the described protocol. The expected yield is based on similar N-formylation reactions of piperidine derivatives found in the literature.[\[3\]](#)[\[4\]](#)

Parameter	Value
Reactants	
4-(Hydroxymethyl)piperidine	1.0 eq
Formic Acid	2.0 eq
Acetic Anhydride	2.0 eq
Reaction Conditions	
Temperature	0 °C to Room Temperature
Reaction Time	30 - 60 minutes
Solvent	Dichloromethane (DCM)
Product	
Product Name	(4-(Hydroxymethyl)piperidin-1-yl)methanone
Expected Yield	90-98%
Appearance	Colorless to pale yellow oil
Molecular Formula	C ₇ H ₁₃ NO ₂
Molecular Weight	143.18 g/mol

Experimental Protocol

This protocol details the N-formylation of 4-(hydroxymethyl)piperidine on a laboratory scale.

Materials:

- 4-(Hydroxymethyl)piperidine
- Formic Acid ($\geq 98\%$)
- Acetic Anhydride ($\geq 98\%$)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

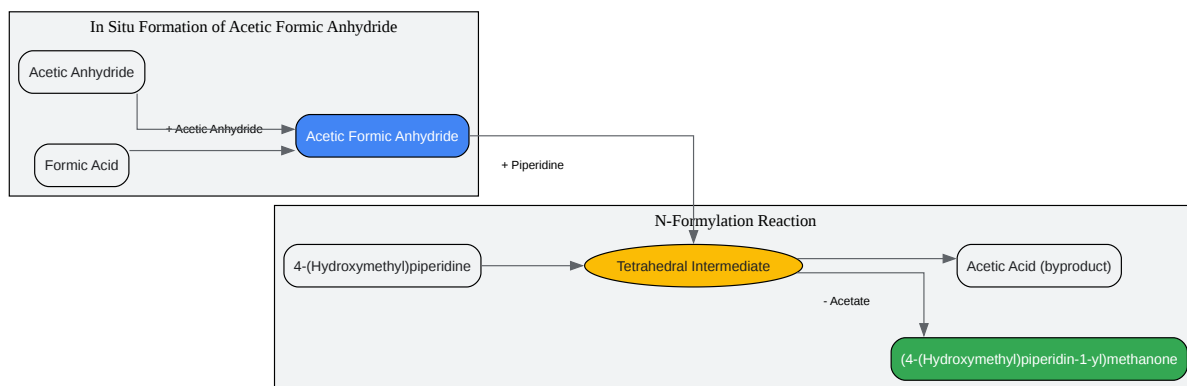
- **Reactant Preparation:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
- **Preparation of Acetic Formic Anhydride (in situ):** In a separate flask, add acetic anhydride (2.0 eq) and cool the flask to 0 °C in an ice bath. To the cooled and stirring acetic anhydride,

slowly add formic acid (2.0 eq) dropwise. Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of acetic formic anhydride.

- **N-Formylation Reaction:** Slowly add the freshly prepared acetic formic anhydride solution to the stirred solution of 4-(hydroxymethyl)piperidine at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 30-60 minutes.
- **Reaction Monitoring:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
- **Extraction:** Separate the organic layer. Extract the aqueous layer twice more with DCM.
- **Washing and Drying:** Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
- **Solvent Removal:** Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification (if necessary):** The crude product is often of high purity. If further purification is required, column chromatography on silica gel can be performed.[\[5\]](#)
- **Characterization:** Characterize the final product by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.[\[1\]](#)

Visualizations

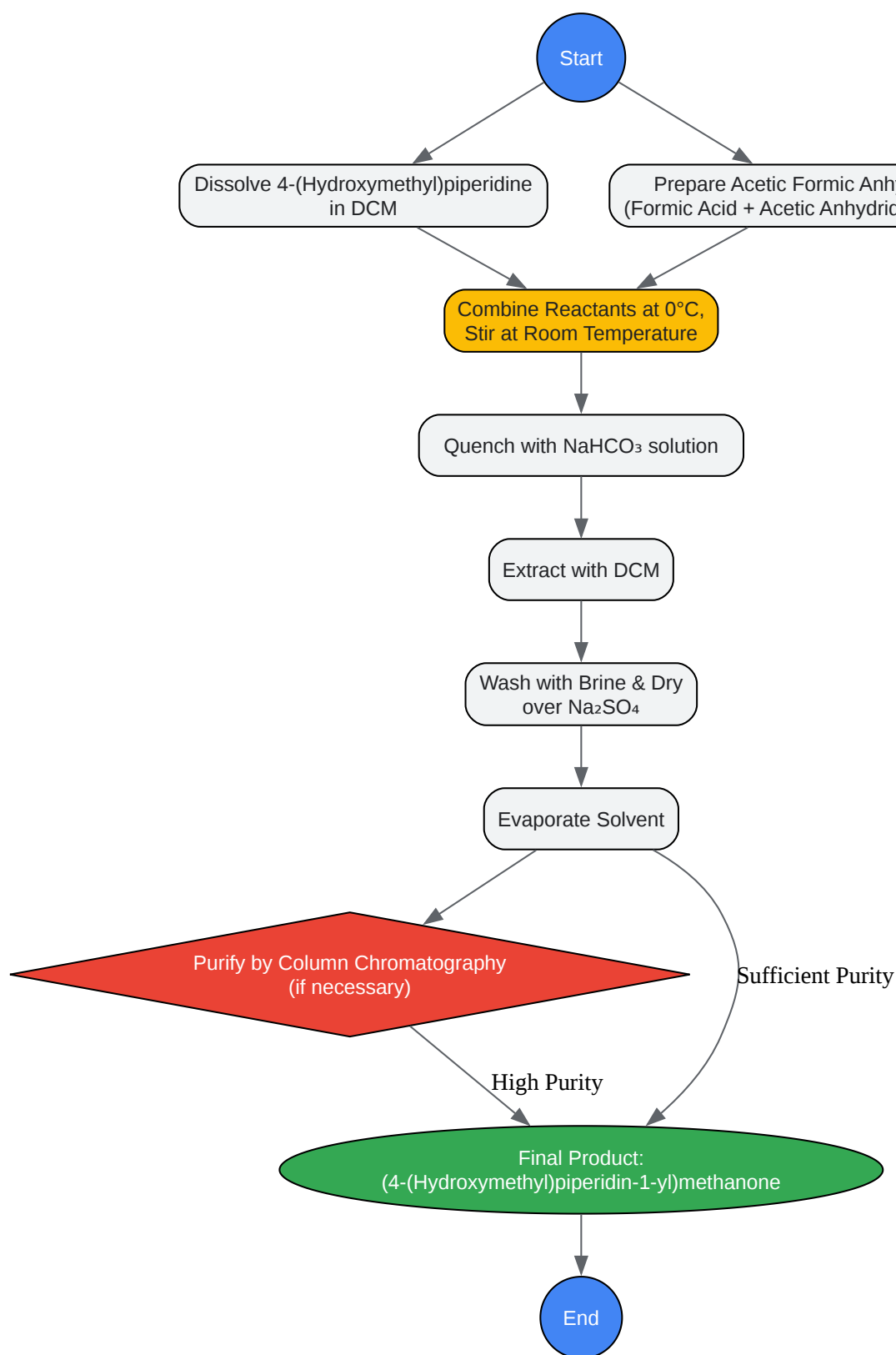
Signaling Pathway of N-Formylation



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Caption: Mechanism of N-formylation with in situ generated acetic formic anhydride.

Experimental Workflow



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Caption: Experimental workflow for the N-formylation of 4-(hydroxymethyl)piperidine.

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